molecular formula C8H6FN B8541997 3-Ethynyl-5-fluoro-4-methylpyridine

3-Ethynyl-5-fluoro-4-methylpyridine

Cat. No.: B8541997
M. Wt: 135.14 g/mol
InChI Key: ZATIRAWYMVLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-5-fluoro-4-methylpyridine is a pyridine derivative characterized by a triple bond (ethynyl group) at position 3, a fluorine atom at position 5, and a methyl group at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The ethynyl group enhances reactivity for cross-coupling reactions, while the fluorine atom contributes to metabolic stability and bioavailability.

Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

3-ethynyl-5-fluoro-4-methylpyridine

InChI

InChI=1S/C8H6FN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3

InChI Key

ZATIRAWYMVLHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C#C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and molecular weights of 3-Ethynyl-5-fluoro-4-methylpyridine with analogs synthesized in European patents (EP 2 970 173 B1):

Compound Name (or Structure) Substituents (Position) Molecular Weight (M+H) Key Functional Groups
This compound Ethynyl (3), F (5), CH₃ (4) Not reported Triple bond, halogen, alkyl
4-{[3-chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-pyridin-3-ol Methoxy (6), imino (linked to aryl), Cl/F (aryl) 281 Imino, methoxy, halogenated aryl
4-{[(E)-3-chloro-4-fluoro-phenylimino]-methyl}-5-hydroxymethyl-2-methyl-pyridin-3-ol Hydroxymethyl (5), CH₃ (2), imino (linked to aryl) 295 Imino, hydroxymethyl, halogenated aryl

Key Observations :

  • Substituent Diversity: The target compound lacks the imino (-NH-) linkage and aryl substituents present in patent-synthesized analogs. Its ethynyl group distinguishes it from methoxy or hydroxymethyl groups in analogs, which may reduce hydrogen-bonding capacity but enhance electrophilicity.
  • Halogen Placement : Fluorine at position 5 (target) vs. chlorine/fluorine on aryl rings (analogs) suggests divergent electronic effects. Fluorine on the pyridine core directly influences ring electron density, whereas halogenated aryl groups in analogs modulate steric and electronic properties indirectly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.